G007-LK

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

G007-LKは、ポリ(ADP-リボシル)化ポリメラーゼサブグループに属するタンキラーゼ1およびタンキラーゼ2の強力で選択的な阻害剤です。これらの酵素は、大きな重合構造の集合と解体を調節します。 This compoundは、Wnt/β-カテニンシグナル伝達経路を阻害する能力により、特にがん治療における科学研究で大きな可能性を示しています .

準備方法

合成経路と反応条件

G007-LKの合成は、容易に入手可能な出発物質から始まる一連の化学反応を伴います反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高い収率と純度を確保します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率と費用対効果のために最適化されており、反応条件を正確に制御するための自動システムがしばしば含まれています。 最終製品は、研究および潜在的な治療的使用に必要な基準を満たしていることを確認するために、厳しい品質管理を受けます .

化学反応の分析

反応の種類

G007-LKは、その合成中に主に置換反応を受けます。 生理学的条件下で安定するように設計されており、その有効性を低下させる可能性のある望ましくない反応を最小限に抑えます .

一般的な試薬と条件

This compoundの合成には、有機溶媒(例:ジメチルスルホキシド)、触媒、およびさまざまな化学中間体などの試薬が含まれます。 反応は通常、制御された温度と不活性雰囲気下で行われ、劣化を防ぎます .

形成される主要な生成物

This compoundの合成中に形成される主要な生成物は、最終化合物そのものであり、タンキラーゼ阻害剤としての高い純度と効力によって特徴付けられます。 反応条件を慎重に最適化することで、副生成物を最小限に抑えます .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

がん研究: this compoundは、Wnt/β-カテニンシグナル伝達経路を標的とすることで、大腸がん細胞の増殖を阻害することが示されています。 .

幹細胞研究: This compoundは、組織形態を変えることなく、LGR5+腸幹細胞の増殖を阻害するため、幹細胞生物学を研究するための貴重なツールとなっています.

創薬: 高い選択性と効力により、this compoundはタンキラーゼ酵素を標的とする新しい治療薬の開発に使用されています

生物学的研究: This compoundは、DNA修復や細胞シグナル伝達など、さまざまな生物学的プロセスにおけるタンキラーゼ酵素の役割を研究するために使用されています

科学的研究の応用

Cancer Treatment Applications

G007-LK has garnered significant attention in oncology due to its ability to inhibit the WNT/β-catenin signaling pathway, which is often dysregulated in cancers, particularly colorectal cancer (CRC).

Case Studies

- Study on Glioma Stem Cells : Treatment with this compound significantly reduced proliferation and sphere formation in glioma stem cells (GSCs) in a dose-dependent manner, indicating potential for targeting stem cell populations in tumors .

- Colorectal Cancer Models : In studies involving APC-mutant organoids, this compound treatment led to rapid cell cycle arrest and differentiation, suggesting its utility in promoting differentiation of cancer stem cells .

Metabolic Disease Applications

Beyond oncology, this compound has shown promise in treating metabolic disorders such as obesity and type 2 diabetes mellitus (T2DM).

Mechanisms Affecting Metabolism

- Reduction of Abdominal Adiposity : In diabetic mouse models, this compound treatment resulted in a 25% decrease in abdominal fat without affecting food intake or activity levels. This suggests a direct effect on fat metabolism rather than behavioral changes .

- Improvement of Lipid Profiles : this compound administration improved serum metabolites and reduced steatosis, indicating its potential as a therapeutic agent for metabolic dysregulation .

Case Studies

- Diabetic Mouse Model : In a study with db/db mice, this compound was administered for 15 weeks, resulting in significant weight management and improved metabolic parameters without adverse effects on intestinal cell proliferation .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用機序

G007-LKは、Wnt/β-カテニンシグナル伝達経路の調節に関与するタンキラーゼ1とタンキラーゼ2を阻害することで効果を発揮します。AXINのポリ(ADP-リボシル)化依存性分解を防ぐことで、this compoundはβ-カテニンの不安定化を促進し、Wntシグナル伝達の低下につながります。 このメカニズムは、Wntシグナル伝達に依存して成長する、腺腫性ポリープ症遺伝子に変異を持つがん細胞で特に有効です .

類似化合物との比較

G007-LKは、タンキラーゼ阻害剤としての高い選択性と効力において独自です。 XAV939などの他のタンキラーゼ阻害剤と比較して、this compoundはより高い選択性を示し、オフターゲット効果を低減しています . 類似の化合物には以下が含まれます。

XAV939: 別のタンキラーゼ阻害剤ですが、this compoundと比較して選択性が低いです.

JW74: This compoundの前駆体であり、作用機序は似ていますが、効力と選択性についてはそれほど最適化されていません.

This compoundは、最適化された構造、高い選択性、および優れた薬物動態プロファイルにより、研究と潜在的な治療用途の両方において貴重なツールとなっています .

生物活性

G007-LK is a selective small-molecule inhibitor of tankyrases, which are enzymes involved in the regulation of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and metabolism. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in colorectal cancer (CRC) models with mutations in the adenomatous polyposis coli (APC) gene.

This compound functions primarily by inhibiting tankyrase 1 and 2 (TNKS1/2), leading to the stabilization of AXIN proteins. This stabilization disrupts the degradation of β-catenin, a key regulator in the Wnt signaling pathway, thereby inhibiting tumor growth in APC-mutant CRC cells. The compound has been shown to reduce cytosolic and nuclear levels of β-catenin across various CRC cell lines, indicating its effectiveness in modulating this critical signaling pathway .

Mouse Models

In studies involving db/db mice, this compound treatment resulted in significant metabolic improvements:

- Weight Management : this compound-treated mice exhibited a 25% reduction in abdominal adiposity without affecting food intake or physical activity levels .

- Lipid Metabolism : The compound reduced levels of adipose triglyceride lipase (ATGL) and phosphorylated hormone-sensitive lipase (p-HSL), suggesting an inhibition of lipolysis in white adipose tissue (WAT) specifically in diabetic mice .

- Safety Profile : this compound was well tolerated with no observed mortality or adverse effects on intestinal epithelial cell proliferation at the dosages tested .

Case Studies

- Colorectal Cancer Xenograft Models :

- In xenograft studies utilizing COLO-320DM cells, this compound demonstrated substantial antitumor activity by inhibiting cell-cycle progression and reducing colony formation. However, intestinal toxicity was noted due to the inhibition of Wnt/β-catenin signaling, which necessitates careful consideration for clinical applications .

- Impact on Intestinal Stem Cells :

Table 1: Effects of this compound on Body Weight and Lipid Metabolism in db/db Mice

| Parameter | Control Group | This compound Group | Percentage Change |

|---|---|---|---|

| Body Weight (g) | 40 ± 2 | 30 ± 2 | -25% |

| Abdominal Adiposity (%) | 30 ± 5 | 22.5 ± 4 | -25% |

| ATGL Protein Level (AU) | 1.0 | 0.5 | -50% |

| p-HSL Protein Level (AU) | 1.0 | 0.6 | -40% |

Table 2: Antitumor Efficacy of this compound in Xenograft Models

| Model | Tumor Volume (mm³) Control | Tumor Volume (mm³) this compound | Percentage Reduction |

|---|---|---|---|

| COLO-320DM | 800 ± 100 | 300 ± 50 | -62.5% |

| SW480 | 750 ± 90 | 400 ± 70 | -46.7% |

特性

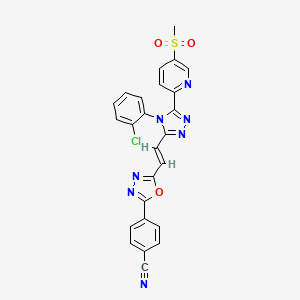

IUPAC Name |

4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWVLHPKZNBSBE-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClN7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。